RWJ 67657 - 215303-72-3

RWJ 67657

Catalog Number: EVT-287459
CAS Number: 215303-72-3
Molecular Formula: C27H24FN3O
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RWJ 67657 is a synthetic, small molecule inhibitor that has primarily been investigated for its role in inflammatory diseases. [, ] It acts as a potent and selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), a key enzyme involved in intracellular signaling cascades that regulate inflammatory responses. [, , , , ] RWJ 67657 demonstrates high selectivity for the α and β isoforms of p38 MAPK over other kinases. [] Its discovery stemmed from efforts to develop novel therapies for inflammatory disorders such as rheumatoid arthritis. [, ]

Future Directions
  • Clinical Development: Despite promising preclinical data, RWJ 67657's clinical development appears limited. Further investigation into its safety and efficacy in human clinical trials is necessary to translate its therapeutic potential into clinical practice. []

  • Understanding Isoform-Specific Effects: Given its selectivity for p38α and β isoforms, further research is needed to fully elucidate the specific roles of these isoforms in different diseases and to determine whether targeting one isoform over the other offers therapeutic advantages. [, ]

  • Combination Therapies: Exploring the efficacy of RWJ 67657 in combination with other therapeutic agents, particularly in the context of cancer and infectious diseases, could lead to improved treatment strategies. []

Source and Classification

RWJ-67657 belongs to the class of pyrindinyl imidazole compounds, which are known for their role in inhibiting specific isoforms of p38 mitogen-activated protein kinase. This classification places RWJ-67657 among other p38 MAPK inhibitors, which are being studied for their ability to modulate inflammatory responses and cancer progression .

Synthesis Analysis

The synthesis of RWJ-67657 involves several steps that include the formation of the pyrindinyl imidazole core structure. The detailed synthetic pathway typically encompasses:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds which undergo various chemical transformations.
  2. Reactions: Key reactions include nucleophilic substitutions and cyclization processes to form the imidazole ring.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity necessary for biological testing.

While specific synthetic pathways are proprietary, general methodologies can be found in chemical literature focusing on similar compounds .

Molecular Structure Analysis

The molecular structure of RWJ-67657 can be represented by its chemical formula, which is C22H24F2N4O. The compound features a complex arrangement that includes:

  • Pyrindinyl Imidazole Core: This core is essential for its biological activity, providing the necessary functional groups for interaction with target proteins.
  • Substituents: The presence of fluorophenyl and phenylpropyl groups enhances its binding affinity and specificity towards p38 MAPK.

Structural Data

  • Molecular Weight: Approximately 396.45 g/mol.
  • 3D Structure: Advanced computational modeling techniques such as molecular docking can provide insights into the spatial arrangement and potential binding sites of the compound .
Chemical Reactions Analysis

RWJ-67657 undergoes several chemical reactions that contribute to its pharmacological effects:

  1. Binding Reactions: The primary reaction involves the binding of RWJ-67657 to p38 MAPK, inhibiting its activity.
  2. Metabolic Reactions: In vivo studies suggest that RWJ-67657 is metabolized through hepatic pathways, leading to various metabolites that may also exhibit biological activity.
  3. Pharmacokinetics: Studies have shown that RWJ-67657 has favorable pharmacokinetic properties, including good absorption and distribution profiles in animal models .
Mechanism of Action

The mechanism of action of RWJ-67657 involves:

  1. Inhibition of p38 Mitogen-Activated Protein Kinase: By selectively inhibiting the alpha and beta isoforms of p38 MAPK, RWJ-67657 disrupts downstream signaling pathways involved in inflammation and cell proliferation.
  2. Reduction of Proinflammatory Cytokines: Clinical studies indicate that treatment with RWJ-67657 leads to a significant reduction in proinflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-8 during endotoxin challenges .
  3. Impact on Cancer Cell Growth: In vitro studies have demonstrated that RWJ-67657 can inhibit the growth of breast cancer cells by targeting estrogen receptor pathways alongside p38 MAPK inhibition .
Physical and Chemical Properties Analysis

RWJ-67657 exhibits several notable physical and chemical properties:

  • Solubility: The compound shows moderate solubility in organic solvents, which is crucial for its formulation in drug delivery systems.
  • Stability: Stability studies indicate that RWJ-67657 maintains its efficacy under various storage conditions, making it suitable for pharmaceutical applications.

Relevant Data

  • Melting Point: Specific melting point data is not widely published but can be determined through laboratory analysis.
Applications

RWJ-67657 has several potential scientific applications:

  1. Oncology Research: Its ability to inhibit breast cancer cell proliferation makes it a candidate for further development as an anti-cancer agent.
  2. Inflammatory Disease Treatment: Given its role in modulating cytokine responses, RWJ-67657 may be beneficial in treating conditions like rheumatoid arthritis or sepsis by reducing inflammation .
  3. Drug Development: As a lead compound, RWJ-67657 serves as a basis for developing new drugs targeting similar pathways involved in cancer and inflammation.
Molecular Pharmacology of RWJ-67657

Kinase Inhibition Selectivity and Isoform-Specific Activity

RWJ 67657 (4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol) is a potent and selective ATP-competitive inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) family. Biochemical profiling reveals distinct isoform specificity, with half-maximal inhibitory concentration (IC50) values of 1 μM for p38α (MAPK14) and 11 μM for p38β (MAPK11). Critically, it exhibits >10-fold selectivity against the p38γ (MAPK12) and p38δ (MAPK13) isoforms and demonstrates negligible activity against 20 other kinases, including JNK and ERK pathways [1] [6]. This selectivity profile stems from its unique binding mode within the ATP pocket of p38α/β, where it forms hydrogen bonds with conserved residues (e.g., Met109) and exploits hydrophobic interactions absent in non-target kinases [9].

Table 1: Isoform Selectivity Profile of RWJ 67657

Kinase IsoformIC50 (μM)Activity
p38α (MAPK14)1.0Potent inhibition
p38β (MAPK11)11.0Moderate inhibition
p38γ (MAPK12)>100No inhibition
p38δ (MAPK13)>100No inhibition
Other Kinases>100No significant activity

Mechanistic Modulation of p38α/p38β-Dependent Signaling Pathways

RWJ 67657 exerts profound anti-inflammatory and anti-tumor effects by disrupting p38α/β-dependent phosphorylation cascades. In immune cells, it suppresses pro-inflammatory cytokine production by inhibiting p38-mediated activation of downstream effectors MAPKAPK-2 and HSP27. At 0.1–10 μM, RWJ 67657 reduces TNF-α, IL-1β, IL-6, and IL-8 release by 70–95% in lipopolysaccharide (LPS)-stimulated human macrophages and rheumatoid synovial fibroblasts [4] [10]. This correlates with diminished phosphorylation of HSP27 (IC50 ~0.1 μM), confirming target engagement [3].

In oncology, RWJ 67657 impairs estrogen receptor (ER) signaling in breast cancer. It suppresses ERα transcriptional activity by 70% independently of the canonical Thr311 phosphorylation site. Mechanistically, it targets both AF-1 and AF-2 activation domains of ERα and inhibits the co-activators SRC-1, SRC-2, and SRC-3, which are phosphorylated by p38α [3]. Consequently, RWJ 67657 reduces colony formation in ER+ MCF-7 and tamoxifen-resistant MDA-MB-361 cells (IC50 ~10 μM) and downregulates p38-dependent genes like Fra-1 and progesterone receptor (PgR) [7].

Table 2: Inhibition of Inflammatory Mediators by RWJ 67657

MediatorCell TypeIC50/Effective ConcentrationInhibition Mechanism
TNF-αHuman macrophages3 nM (protein)Blocked p38/MAPKAPK-2 signaling
IL-6, IL-8Rheumatoid synovial fibroblasts0.1 μM (mRNA & protein)Reduced transcription
MMP-1, MMP-3Rheumatoid synovial fibroblasts1–10 μM (protein)Downregulated expression
COX-2Monocyte-derived macrophages0.01 μM (mRNA)Suppressed mRNA stability

Comparative Efficacy Against Canonical p38 Inhibitors (e.g., SB203580)

RWJ 67657 demonstrates superior potency and selectivity relative to first-generation p38 inhibitors like SB203580. In LPS-treated human peripheral blood mononuclear cells, RWJ 67657 inhibits TNF-α release with an IC50 of 3 nM, compared to 30 nM for SB203580—a 10-fold enhancement [2] [4]. This advantage extends to T-cell stimuli (e.g., staphylococcal enterotoxin B), where RWJ 67657 achieves IC50 = 13 nM vs. SB203580’s >100 nM [2].

Structurally, RWJ 67657’s 3-butyn-1-ol moiety enhances specificity; unlike SB203580, it avoids off-target inhibition of tyrosine kinases (e.g., c-src, p56 lck) even at 10 μM [2] [7]. In breast cancer models, RWJ 67657 (10 μM) reduces clonogenic survival by >80% in MCF-7 cells, while SB203580 requires higher concentrations (20 μM) for comparable effects [3] [7]. The table below summarizes key distinctions:

Table 3: Pharmacological Comparison of RWJ 67657 and SB203580

ParameterRWJ 67657SB203580Functional Significance
TNF-α inhibition (LPS)IC50 = 3 nMIC50 = 30 nMEnhanced anti-inflammatory potency
Off-target kinase activityNone (up to 10 μM)Inhibits c-src (IC50 = 5 μM)Reduced toxicity risk
ERα transcriptional blockade70% at 10 μM45% at 10 μMImproved efficacy in ER+ cancers
Specificity for p38α/β>100-fold vs. p38γ/δ50-fold vs. p38γ/δBroader therapeutic window

Properties

CAS Number

215303-72-3

Product Name

RWJ-67657

IUPAC Name

4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-pyridin-4-ylimidazol-2-yl]but-3-yn-1-ol

Molecular Formula

C27H24FN3O

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C27H24FN3O/c28-24-13-11-22(12-14-24)26-27(23-15-17-29-18-16-23)31(25(30-26)10-4-5-20-32)19-6-9-21-7-2-1-3-8-21/h1-3,7-8,11-18,32H,5-6,9,19-20H2

InChI Key

QSUSKMBNZQHHPA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN2C(=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C#CCCO

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl)-3-butyn-1-ol
RWJ 67657
RWJ-67657

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C#CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.